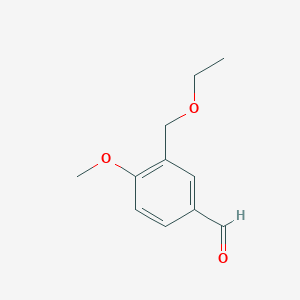

3-(Ethoxymethyl)-4-methoxybenzaldehyde

Description

BenchChem offers high-quality 3-(Ethoxymethyl)-4-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Ethoxymethyl)-4-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(ethoxymethyl)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-14-8-10-6-9(7-12)4-5-11(10)13-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWBFWJFRDIZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390038 | |

| Record name | 3-(ethoxymethyl)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832737-85-6 | |

| Record name | 3-(ethoxymethyl)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Ethoxymethyl)-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(ethoxymethyl)-4-methoxybenzaldehyde, a valuable aromatic aldehyde intermediate. The synthesis is strategically designed as a two-step process commencing with the readily available and bio-renewable starting material, vanillin. The initial step involves the selective reduction of the aldehyde functionality of vanillin to afford 3-(hydroxymethyl)-4-methoxybenzaldehyde, commonly known as vanillyl alcohol. The subsequent step details the etherification of the benzylic alcohol to the desired ethoxymethyl ether via a Williamson ether synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction

3-(Ethoxymethyl)-4-methoxybenzaldehyde is a substituted benzaldehyde derivative with potential applications as a key building block in the synthesis of pharmaceuticals and other fine chemicals. Its structural features, including the reactive aldehyde group and the protected hydroxymethyl moiety, make it a versatile intermediate for introducing the vanillyl core into more complex molecular architectures. The strategic placement of the ethoxymethyl ether serves as a protective group for the benzylic alcohol, allowing for selective transformations at other positions of the molecule. This guide elucidates a logical and practical synthetic route, emphasizing procedural reliability and scientific rationale.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of 3-(ethoxymethyl)-4-methoxybenzaldehyde is most effectively achieved through a two-step sequence starting from 4-hydroxy-3-methoxybenzaldehyde (vanillin). This pathway is advantageous due to the low cost and high availability of vanillin, a natural product derivable from lignin.

The overall transformation is depicted below:

Figure 1: Proposed two-step synthesis of 3-(ethoxymethyl)-4-methoxybenzaldehyde from vanillin.

Part 1: Synthesis of 3-(Hydroxymethyl)-4-methoxybenzaldehyde (Vanillyl Alcohol)

The initial step in the synthetic sequence is the selective reduction of the aldehyde group of vanillin to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high selectivity for aldehydes over other functional groups (such as the aromatic ring and the phenol), and operational simplicity.

Mechanism of Aldehyde Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup to yield the desired alcohol. The phenolic hydroxyl group of vanillin will be deprotonated under basic conditions, but this does not interfere with the reduction of the aldehyde.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Vanillin | 152.15 | 10.0 g | 0.0657 |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 g | 0.0396 |

| Ethanol (95%) | 46.07 | 100 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | (for NaBH₄ soln) | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (10.0 g, 0.0657 mol) and ethanol (100 mL).

-

Stir the mixture at room temperature until the vanillin is completely dissolved.

-

Cool the flask in an ice-water bath for 15-20 minutes.

-

In a separate beaker, prepare a solution of sodium borohydride (1.5 g, 0.0396 mol) in 20 mL of cold 1 M NaOH solution. Caution: Sodium borohydride reacts with acidic protons and water to release hydrogen gas. Prepare this solution just before use and handle it with care in a well-ventilated hood.

-

Slowly add the sodium borohydride solution dropwise to the cooled vanillin solution over a period of 20-30 minutes using a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C.[1][2]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (vanillin) is consumed.

-

Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the reaction mixture. Continue adding acid until the pH is approximately 6-7. Caution: Hydrogen gas will be evolved during this step.

-

Remove the ethanol from the mixture under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash them with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude vanillyl alcohol by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to obtain a white crystalline solid.

Part 2: Synthesis of 3-(Ethoxymethyl)-4-methoxybenzaldehyde

The second step involves the conversion of the benzylic hydroxyl group of vanillyl alcohol to an ethoxymethyl ether. This is achieved through a Williamson ether synthesis, a reliable method for forming ethers from an alcohol and an organohalide.[3][4] This reaction proceeds via an Sₙ2 mechanism.

Causality in Experimental Choices

-

Choice of Base: A strong, non-nucleophilic base is required to deprotonate the benzylic alcohol to form the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed from the reaction system.[4]

-

Choice of Solvent: An aprotic polar solvent such as tetrahydrofuran (THF) is ideal for the Williamson ether synthesis. It is capable of solvating the sodium alkoxide intermediate and does not possess acidic protons that would react with the sodium hydride.

-

Ethoxymethylating Agent: Chloromethyl ethyl ether (ClCH₂OCH₂CH₃) is the chosen electrophile for introducing the ethoxymethyl group. It is highly reactive in Sₙ2 reactions. Crucial Safety Note: Chloromethyl ethers are classified as potent carcinogens and should be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][5][6]

Synthesis of Chloromethyl Ethyl Ether (for in situ use or as a separate step)

For safety and to avoid storage of this hazardous material, it is often preferable to prepare chloromethyl ethyl ether immediately before use. A common method involves the reaction of ethanol, paraformaldehyde, and anhydrous hydrogen chloride.[7]

Reaction: CH₃CH₂OH + (CH₂O)n + HCl → ClCH₂OCH₂CH₃ + H₂O

Warning: This procedure should only be performed by trained personnel in a well-ventilated fume hood.

Detailed Experimental Protocol for Ethoxymethylation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(Hydroxymethyl)-4-methoxybenzaldehyde | 154.16 | 5.0 g | 0.0324 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 1.43 g | 0.0357 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| Chloromethyl Ethyl Ether | 94.54 | 3.37 g (3.2 mL) | 0.0357 |

| Saturated Ammonium Chloride Solution (NH₄Cl) | - | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a condenser.

-

Under a nitrogen atmosphere, add sodium hydride (1.43 g of a 60% dispersion in mineral oil, 0.0357 mol) to the flask.

-

Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

-

Add anhydrous THF (50 mL) to the flask.

-

Dissolve 3-(hydroxymethyl)-4-methoxybenzaldehyde (5.0 g, 0.0324 mol) in anhydrous THF (50 mL) and add this solution to the dropping funnel.

-

Slowly add the alcohol solution to the sodium hydride suspension at 0 °C (ice-water bath). Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen ceases.

-

Cool the reaction mixture back to 0 °C and add chloromethyl ethyl ether (3.37 g, 0.0357 mol) dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[8][9]

-

Add water (50 mL) and separate the aqueous and organic layers.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude 3-(ethoxymethyl)-4-methoxybenzaldehyde by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Data Summary and Characterization

The successful synthesis of the intermediate and final products should be confirmed by standard analytical techniques.

| Compound | Appearance | Expected Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 3-(Hydroxymethyl)-4-methoxybenzaldehyde | White crystalline solid | 85-95 | 114-116 | ¹H NMR, ¹³C NMR, IR |

| 3-(Ethoxymethyl)-4-methoxybenzaldehyde | Colorless oil or low-melting solid | 70-85 | - | ¹H NMR, ¹³C NMR, IR, MS |

The expected ¹H NMR spectrum of the final product would show characteristic peaks for the ethoxymethyl group (a triplet for the methyl protons, a quartet for the methylene protons adjacent to the oxygen, and a singlet for the O-CH₂-O protons), in addition to the signals for the aromatic protons, the methoxy group, and the aldehyde proton.

Logical Relationships and Workflow

The following diagram illustrates the logical flow of the experimental work.

Figure 2: Detailed experimental workflow for the two-step synthesis.

Conclusion

The presented two-step synthetic pathway offers a reliable and scalable method for the preparation of 3-(ethoxymethyl)-4-methoxybenzaldehyde from the inexpensive and readily available starting material, vanillin. The guide provides detailed, step-by-step protocols with an emphasis on the underlying chemical principles and necessary safety precautions, particularly concerning the handling of hazardous reagents like sodium hydride and chloromethyl ethyl ether. This comprehensive guide should serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

12BL Experiment 7: Vanillin Reduction Safety: Proper lab goggles/glasses. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). alcohol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]

- U.S. Patent No. 3,884,982. (1975). Process for preparing chloromethyl methyl ether. Google Patents.

-

Organic Syntheses. (n.d.). Ether, chloromethyl methyl. Retrieved from [Link]

-

Reduction of Vanillin to Vanillyl Alcohol. (n.d.). Retrieved from [Link]

-

Berliner, M. A., & Belecki, K. (n.d.). A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether (MOMCl) and Other Halo Alkyl Ethers. Amazon S3. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]

-

LaboChemie. (n.d.). SAFETY DATA SHEET 103680-Chloromethyl methyl ether. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 3-Ethoxy-4-methoxybenzaldehyde

This guide provides a comprehensive technical overview of 3-Ethoxy-4-methoxybenzaldehyde, a key aromatic aldehyde. Designed for researchers, chemists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, spectroscopic profile, and applications, with a focus on its role as a critical intermediate in pharmaceutical manufacturing.

Core Identity and Structure

3-Ethoxy-4-methoxybenzaldehyde is a disubstituted benzaldehyde derivative featuring both an ethoxy and a methoxy group on the aromatic ring. These functional groups significantly influence its reactivity and utility in organic synthesis.

Chemical Identifiers:

-

IUPAC Name: 3-ethoxy-4-methoxybenzaldehyde[1]

Below is a two-dimensional representation of the molecular structure.

Caption: Synthesis workflow for 3-Ethoxy-4-methoxybenzaldehyde.

Spectroscopic and Analytical Data

Confirmation of the structure and purity of 3-Ethoxy-4-methoxybenzaldehyde is typically achieved through various spectroscopic methods.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the aldehyde proton (around 9.8 ppm), the ethoxy group (a quartet and a triplet), and the methoxy group (a singlet).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (around 191 ppm), the aromatic carbons, and the carbons of the ethoxy and methoxy groups. [1]* IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group (typically around 1680-1700 cm⁻¹), as well as C-O stretching bands for the ether linkages and C-H stretching for the aromatic and aliphatic groups. [1]* Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 180.20, corresponding to the molecular weight of the compound. [1]

Applications in Research and Drug Development

3-Ethoxy-4-methoxybenzaldehyde is a versatile intermediate in organic synthesis, with significant applications in the pharmaceutical, fragrance, and agrochemical industries. [2]

-

Pharmaceutical Intermediate: Its most notable application is as a key starting material for the synthesis of Apremilast, a PDE4 inhibitor. [4]The benzaldehyde group provides a reactive handle for further chemical transformations to build the complex molecular structure of the final drug product.

-

Fragrance and Flavor Industry: The compound is also used in the formulation of aromatic compounds due to its pleasant scent profile. [2]* Organic Synthesis: As a derivatized benzaldehyde, it serves as a building block for a variety of more complex organic molecules. [3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Ethoxy-4-methoxybenzaldehyde.

Hazard Identification:

-

Causes skin irritation (H315). [1]* Causes serious eye irritation (H319). [1]* May cause respiratory irritation (H335). [1] Recommended Handling Procedures:

-

Use in a well-ventilated area or under a chemical fume hood. [5]* Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat. [5]* Avoid breathing dust or fumes. [5]* Wash hands thoroughly after handling. [5]* Store in a tightly closed container in a cool, dry place. [6] In case of exposure, follow standard first aid measures and seek medical attention if symptoms persist. [7]

References

-

National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-methylbenzaldehyde. PubChem. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. PubChem. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

National Center for Biotechnology Information. (n.d.). Isovanillin. PubChem. Retrieved February 7, 2026, from [Link]

-

MetaSci. (n.d.). Safety Data Sheet 4-Ethoxybenzaldehyde. Retrieved February 7, 2026, from [Link]

-

Zhongding. (2026, January 22). 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Retrieved February 7, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Retrieved February 7, 2026, from [Link]

-

LookChem. (n.d.). Cas 120-25-2, 4-Ethoxy-3-methoxybenzaldehyde. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. PubChem. Retrieved February 7, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST WebBook. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

Sources

- 1. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Ethoxy-4-methoxybenzaldehyde | CAS 1131-52-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

Technical Guide: 3-(Ethoxymethyl)-4-methoxybenzaldehyde

This technical guide focuses on 3-(Ethoxymethyl)-4-methoxybenzaldehyde (CAS 832737-85-6).[][2][3][4]

Critical Distinction Note: Researchers frequently confuse this compound with 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8), a high-volume intermediate for the PDE4 inhibitor Apremilast . The compound requested here contains an ethoxymethyl group (benzyl ether motif), whereas the Apremilast intermediate contains a direct ethoxy group (aryl ether). This guide strictly addresses the ethoxymethyl variant as requested.

CAS Number: 832737-85-6 Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol

Part 1: Executive Summary & Structural Logic

3-(Ethoxymethyl)-4-methoxybenzaldehyde is a specialized benzyl ether building block used in medicinal chemistry for "linkerology" and scaffold decoration. Unlike its aryl-ether analog (Ethyl Vanillin Methyl Ether), the inclusion of the methylene spacer (-CH₂-) between the aromatic ring and the ethoxy group significantly alters the compound's metabolic stability, lipophilicity (LogP), and rotational freedom.

Structural Differentiation

The presence of the benzylic methylene group imparts unique reactivity:

-

Metabolic Susceptibility: The benzylic carbon is prone to oxidation by CYP450 enzymes, unlike the direct aryl-ether bond.

-

Electronic Decoupling: The oxygen of the ethoxymethyl group does not donate electrons into the benzene ring via resonance as strongly as a direct phenolic ether, altering the electrophilicity of the aldehyde at the para position.

Figure 1: Structural differentiation between the target benzyl ether and the common aryl ether analog.

Part 2: Synthetic Pathways & Methodology

Synthesis of CAS 832737-85-6 typically requires the installation of the ethoxymethyl side chain onto a 4-methoxybenzaldehyde (p-anisaldehyde) core. Direct ethoxylation is impossible; a functional handle (halide or alcohol) is required.

Pathway A: Chloromethylation (Classical)

This route involves the chloromethylation of p-anisaldehyde followed by Williamson ether synthesis.

-

Precursor: 4-Methoxybenzaldehyde (Anisaldehyde).

-

Reagent: Formaldehyde/HCl (Blanc Reaction conditions) or Paraformaldehyde/ZnCl₂.

-

Intermediate: 3-(Chloromethyl)-4-methoxybenzaldehyde.

-

Final Step: Displacement with Sodium Ethoxide (NaOEt).

Pathway B: Formylation of Benzyl Ethers (Modern/Safer)

To avoid carcinogenic chloromethylation byproducts (bis-chloromethyl ether), a "reverse" approach is preferred for scale-up.

-

Step 1: Bromination of 4-methylanisole

2-bromo-4-methylanisole. -

Step 2: Benzylic bromination

2-bromo-4-(bromomethyl)anisole. -

Step 3: Etherification with EtOH

2-bromo-4-(ethoxymethyl)anisole. -

Step 4: Lithium-Halogen Exchange (n-BuLi) + DMF quench

Target Aldehyde.

Recommended Experimental Protocol (Pathway A - Lab Scale)

Note: This protocol assumes the use of pre-synthesized 3-(chloromethyl)-4-methoxybenzaldehyde to bypass the hazardous Blanc reaction step.

Reagents:

-

3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq)

-

Ethanol (Anhydrous, solvent & reactant)

-

Sodium Ethoxide (1.2 eq, 21% wt in EtOH)

-

THF (Co-solvent, optional for solubility)

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-(chloromethyl)-4-methoxybenzaldehyde (10 mmol) and anhydrous Ethanol (50 mL).

-

Addition: Cool the solution to 0°C under Nitrogen atmosphere. Dropwise add Sodium Ethoxide solution (12 mmol) over 20 minutes.

-

Reaction: Allow to warm to Room Temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting chloride (

) should disappear, replaced by the ether product ( -

Quench: Quench with Saturated

(20 mL). -

Workup: Remove excess EtOH under reduced pressure. Extract residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Figure 2: Synthetic workflow for the conversion of the chloromethyl precursor to the target ether.

Part 3: Analytical Profile & Specifications

For validation, the following physicochemical properties and spectral data are expected.

Physicochemical Properties Table

| Property | Value (Predicted/Experimental) | Notes |

| Appearance | Pale yellow oil or low-melting solid | Benzylic ethers often lower MP compared to parent aldehydes.[7] |

| Boiling Point | ~290-300°C (760 mmHg) | High boiling point due to molecular weight. |

| Solubility | DMSO, Chloroform, Methanol, EtOAc | Sparingly soluble in water. |

| LogP | ~1.9 - 2.1 | Moderately lipophilic. |

NMR Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

- 9.85 (s, 1H, -CH O) – Aldehyde proton.

- 7.85 (d, 1H, Ar-H2) – Ortho to aldehyde/ethoxymethyl.

- 7.70 (dd, 1H, Ar-H6).

- 7.05 (d, 1H, Ar-H5) – Ortho to methoxy.

- 4.60 (s, 2H, Ar-CH₂ -O) – Diagnostic Singlet (Benzylic).

- 3.95 (s, 3H, -OCH₃ ).

- 3.60 (q, 2H, -O-CH₂ -CH₃).

- 1.25 (t, 3H, -CH₂-CH₃ ).

-

Key Diagnostic: The singlet at ~4.60 ppm confirms the Ethoxymethyl group. If this appears as a quartet at ~4.1 ppm without the singlet, you have isolated the incorrect (Apremilast) intermediate.

Part 4: Applications & Safety[7]

Research Applications

-

Linkerology: The ethoxymethyl group serves as a non-cleavable ether linker in PROTACs or bifunctional ligands, providing slightly more flexibility than a direct aryl ether.

-

Fragment-Based Drug Discovery (FBDD): Used as a fragment to probe hydrophobic pockets where a "kinked" ether chain (via the benzylic carbon) fits better than a planar aryl ether.

Safety & Handling (MSDS Summary)

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids over time.

-

Reactivity: Incompatible with strong oxidizers and strong bases (potential for Cannizzaro reaction or aldol condensation).

References

-

BocSci . (n.d.). 3-(Ethoxymethyl)-4-methoxybenzaldehyde Product Page. Retrieved from

-

ChemicalBook . (2025). Product List: Benzyl Ether Derivatives. Retrieved from

-

PubChem . (n.d.).[8] Compound Summary: Anisaldehyde Derivatives. National Library of Medicine. Retrieved from

-

Santa Cruz Biotechnology . (n.d.).[3] 3-(Ethoxymethyl)-4-methoxybenzaldehyde.[][2][3][4] Retrieved from

Sources

- 2. chembopharma.wordpress.com [chembopharma.wordpress.com]

- 3. 3-(ethoxymethyl)-4-methoxybenzaldehyde [biogen.es]

- 4. echemi.com [echemi.com]

- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. CN104803897A - Synthetic process of Apremilast intermediate - Google Patents [patents.google.com]

- 7. CAS 1131-52-8: 3-ethoxy-4-methoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 8. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of 3-(Ethoxymethyl)-4-methoxybenzaldehyde

An In-Depth Technical Guide to the Physical Properties of 3-(Ethoxymethyl)-4-methoxybenzaldehyde

Abstract: 3-(Ethoxymethyl)-4-methoxybenzaldehyde, a key intermediate in the synthesis of high-value pharmaceuticals such as Apremilast, is a compound of significant interest to the drug development and fine chemical industries.[1][2][3] Its physical properties are not merely datasheet entries; they are critical parameters that dictate its handling, reactivity, purification, and formulation. This guide provides a comprehensive examination of these properties, moving beyond simple data presentation to offer insights into the causality behind experimental methodologies and the implications of these characteristics for practical application. It is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this important building block.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation upon which all further study is built. 3-(Ethoxymethyl)-4-methoxybenzaldehyde is a disubstituted benzaldehyde and a derivative of isovanillin.[4] Its structure, featuring an aldehyde, a methoxy group, and an ethoxymethyl ether, dictates its unique physicochemical characteristics.

| Identifier | Value | Source |

| IUPAC Name | 3-ethoxy-4-methoxybenzaldehyde | [5] |

| Synonyms | 3-Ethoxy-p-anisaldehyde, O-Ethylisovanillin | [1][5] |

| CAS Number | 1131-52-8 | [1][4][5][6] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][5][6] |

| Molecular Weight | 180.20 g/mol | [1][5] |

| SMILES | CCOC1=C(C=CC(=C1)C=O)OC | [5][6] |

Core Physical Properties

The physical state and behavior of a compound are governed by its intermolecular forces. The properties of 3-(Ethoxymethyl)-4-methoxybenzaldehyde are summarized below and discussed in detail.

| Property | Value | Notes |

| Appearance | White to tan powder or chunks; Colorless solid | [1][4] |

| Melting Point | 51 - 53 °C | A key indicator of purity.[1] |

| Boiling Point | 155 °C at 10 mmHg | Measured under reduced pressure to prevent thermal decomposition.[1][4] |

| Density | 1.088 ± 0.06 g/cm³ | Predicted value.[4] |

| LogP (o/w) | 1.7 | Computed value; indicates moderate lipophilicity.[5] |

| Solubility | Soluble in methanol and other organic solvents. | [1][4] |

Thermal Properties: Melting and Boiling Points

Melting Point: The sharp melting point range of 51-53 °C is characteristic of a pure crystalline solid.[1] In a research or manufacturing setting, a broadening of this range or a depression of the onset temperature would be a strong indicator of impurities, necessitating further purification.

Boiling Point: The reported boiling point of 155 °C is measured at a reduced pressure of 10 mmHg.[1][4] This is a critical detail. Attempting to distill this compound at atmospheric pressure would require significantly higher temperatures, risking decomposition of the aldehyde and ether functional groups. Vacuum distillation is the required method for its purification on a laboratory or industrial scale.

Solubility Profile and the Partition Coefficient (LogP)

The compound exhibits excellent solubility in organic solvents like methanol, which is consistent with its structural features.[1][4] Its behavior in biphasic systems, crucial for applications like extraction and assessing bioavailability, is best understood through its octanol-water partition coefficient (LogP).

The computed LogP value of 1.7 signifies that the compound is moderately lipophilic ("fat-loving").[5] This means it will preferentially partition into an organic phase (like octanol) over an aqueous phase by a ratio of approximately 50:1 (since 101.7 ≈ 50).[7] This property is paramount in drug development, as it suggests the compound can readily cross lipid-based cell membranes, a key characteristic for orally available drugs. However, it also implies low solubility in aqueous buffers, a challenge that must be managed during certain assays or formulation processes.

Spectroscopic Profile for Structural Verification

Spectroscopic data provides an electronic and vibrational "fingerprint" of the molecule, used to confirm its identity and structure.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (~9.8 ppm), aromatic protons (6.9-7.5 ppm), the ethoxy group (a quartet around 4.1 ppm and a triplet around 1.5 ppm), and the methoxy group (a singlet around 3.9 ppm).[8]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry shows a strong molecular ion peak (M⁺) at m/z 180, confirming the molecular weight.[8] A prominent fragment ion is observed at m/z 151, corresponding to the loss of the ethyl group (-CH₂CH₃), a common fragmentation pathway.[5][8]

-

Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a strong carbonyl (C=O) stretch from the aldehyde at approximately 1680-1700 cm⁻¹ and C-O ether stretches in the 1000-1300 cm⁻¹ region.[5]

Experimental Protocols for Physical Property Determination

The following section details standardized, self-validating protocols for determining the key physical properties discussed. The emphasis is on the rationale behind the procedural steps.

Protocol: Melting Point Determination (Capillary Method)

This method provides a precise melting range, which serves as a dual checkpoint for identity and purity.

Methodology:

-

Sample Preparation: Place a small amount of dry 3-(Ethoxymethyl)-4-methoxybenzaldehyde onto a watch glass and crush it into a fine powder.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a 2-3 mm column of the sample is packed at the bottom.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This saves time in subsequent, more precise measurements.

-

Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in step 4.

-

Data Acquisition: Decrease the heating rate to 1-2 °C per minute. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid. The melting range is T₁ - T₂.

Causality and Expertise: A slow heating rate near the melting point is non-negotiable for accuracy. Heating too quickly causes a lag between the thermometer reading and the actual sample temperature, leading to an erroneously wide and elevated melting range. A sharp range (0.5-1.0 °C) is the hallmark of a pure compound.

Workflow: Solubility and LogP Assessment

Determining the solubility profile is a foundational step in pre-formulation and assay development. The following workflow progresses from qualitative assessment to a quantitative understanding of partitioning behavior.

Workflow Diagram:

Caption: Workflow for solubility and LogP determination.

Protocol: Shake-Flask Method for LogP (Conceptual)

-

Phase Preparation: Prepare two phases: n-octanol saturated with water and water saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

-

Dissolution: Dissolve a precisely weighed amount of 3-(Ethoxymethyl)-4-methoxybenzaldehyde in one of the phases.

-

Equilibration: Combine known volumes of the aqueous and organic phases in a separatory funnel. Shake vigorously for several minutes to facilitate partitioning, then allow the layers to separate completely.

-

Quantification: Carefully separate the two layers. Measure the concentration of the analyte in each layer using a validated analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[7][9]

Trustworthiness: This protocol is self-validating if the total amount of compound measured in both phases after partitioning equals the initial amount added, accounting for experimental variance. This mass balance check ensures the integrity of the measurement.

Safety, Handling, and Storage

As a laboratory chemical, 3-(Ethoxymethyl)-4-methoxybenzaldehyde requires careful handling to mitigate risks.

GHS Hazard Information: [5]

| Pictogram | Code | Hazard Statement |

|---|

|

| H315 | Causes skin irritation. | | | H319 | Causes serious eye irritation. | | | H335 | May cause respiratory irritation. |Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][11]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Avoid prolonged or repeated contact with skin.[10]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator. Avoid breathing dust.[10]

-

Hygiene: Wash hands thoroughly after handling.[10]

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.[6]

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.[4][6]

Conclusion

The physical properties of 3-(Ethoxymethyl)-4-methoxybenzaldehyde define its profile as a versatile chemical intermediate. Its solid nature and distinct melting point make purity easy to assess. Its moderate lipophilicity, quantified by its LogP value, is advantageous for its role as a precursor in drug synthesis, suggesting favorable membrane permeability. However, this same property, along with its thermal sensitivity, necessitates specific handling procedures, such as vacuum distillation for purification and careful solvent selection for reactions and formulations. A thorough understanding and empirical verification of these properties are essential for the successful, safe, and scalable application of this compound in research and development.

References

-

Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde. Metasci. [Link]

-

A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. ResearchGate. [Link]

- WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

-

3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728. PubChem. [Link]

-

4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116. PubChem. [Link]

-

Experimental No. (2) Boiling Point. University of Technology, Iraq. [Link]

-

EXPERIMENT (1) DETERMINATION OF MELTING POINTS. University of Technology, Iraq. [Link]

- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Melting point determination. University of Calgary. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Carl ROTH. [Link]

-

Synthesis of 3-ethoxy-4-methoxybenzaldehyde. PrepChem.com. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

3-Methoxy-4,5-methylenedioxybenzaldehyde. NIST WebBook. [Link]

-

Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

-

Determination Of Boiling Point Of An Organic Compound. BYJU'S. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. S.S. Jain Subodh P.G. College. [Link]

-

Video: Boiling Points - Procedure. JoVE. [Link]

-

Benzaldehyde, 3-hydroxy-4-methoxy-. NIST WebBook. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

-

logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

-

How can one calculate the logP value for a mixed organic substance?. ResearchGate. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Chegg.com. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 [chemicalbook.com]

- 5. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. acdlabs.com [acdlabs.com]

- 8. 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8) 1H NMR spectrum [chemicalbook.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. sds.metasci.ca [sds.metasci.ca]

- 11. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzaldehydes from Isovanillin

Abstract

Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a readily available and cost-effective phenolic aldehyde, serves as a versatile starting material for the synthesis of a diverse array of substituted benzaldehydes.[1] These derivatives are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals, owing to their utility as molecular scaffolds and precursors for more complex molecules.[1][2] This technical guide provides an in-depth exploration of the principal synthetic transformations of isovanillin, offering field-proven insights into experimental design, mechanistic underpinnings, and practical applications for researchers, scientists, and professionals in drug development. We will delve into key synthetic strategies including O-alkylation, formylation, and oxidation, presenting detailed, self-validating protocols and a comparative analysis of various methodologies.

Introduction: Isovanillin as a Strategic Precursor

Isovanillin, a structural isomer of the well-known vanillin, possesses a unique substitution pattern on the benzene ring that makes it a valuable building block in organic synthesis.[1] Its phenolic hydroxyl and aldehyde functionalities offer orthogonal reactivity, allowing for selective modification and the introduction of diverse substituents. This inherent reactivity, coupled with its natural abundance in some plants and straightforward synthetic accessibility, positions isovanillin as a strategic starting point for the construction of complex molecular architectures.[3] The substituted benzaldehydes derived from isovanillin are integral to the synthesis of a wide range of biologically active compounds, including anticancer agents, antivirals, and central nervous system drugs.[4][5]

Core Synthetic Strategies for Derivatizing Isovanillin

The transformation of isovanillin into a variety of substituted benzaldehydes can be broadly categorized into three key strategies: modification of the phenolic hydroxyl group, introduction of additional substituents onto the aromatic ring, and oxidation of the aldehyde functionality. This guide will explore each of these strategies in detail, providing both theoretical understanding and practical experimental protocols.

O-Alkylation and O-Arylation: Expanding the Molecular Framework

The phenolic hydroxyl group of isovanillin is a prime site for modification, most commonly through O-alkylation or O-arylation reactions. These transformations are fundamental for introducing a wide range of lipophilic or functionally diverse side chains, which can significantly impact the pharmacological properties of the final compound. The Williamson ether synthesis is the most prevalent method for achieving this transformation.

The Williamson ether synthesis proceeds via an SN2 mechanism. The phenolic proton of isovanillin is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide or other suitable electrophile, displacing the leaving group and forming the desired ether linkage. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions, such as C-alkylation.

Experimental Protocol: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde (Ethylvanillin Isomer) from Isovanillin

Objective: To synthesize 3-ethoxy-4-methoxybenzaldehyde via Williamson ether synthesis.

Materials:

-

Isovanillin

-

Ethyl iodide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of isovanillin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 3-ethoxy-4-methoxybenzaldehyde.

Expected Yield: 85-95%

Ring Formylation: Introducing a Second Aldehyde Group

The introduction of a second formyl group onto the isovanillin scaffold can be achieved through various electrophilic aromatic substitution reactions. These diformylated products are valuable precursors for the synthesis of more complex heterocyclic systems and other bifunctional molecules. The choice of formylation method depends on the desired regioselectivity and the overall reactivity of the substrate.

The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[6] This reaction preferentially formylates the position ortho to the hydroxyl group.[6] While the Duff reaction is known for its operational simplicity, it often suffers from low yields.[7]

The Reimer-Tiemann reaction employs chloroform in a basic solution to achieve ortho-formylation of phenols.[8][9][10][11] The reactive species is dichlorocarbene, which is generated in situ.[11] This method is effective for electron-rich phenolic compounds.[11]

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[12][13] This method can be non-regioselective with some substrates, potentially leading to a mixture of isomers.[14]

Experimental Protocol: Ortho-Formylation of Isovanillin via the Reimer-Tiemann Reaction

Objective: To synthesize 2-hydroxy-3-methoxy-5-formylbenzaldehyde.

Materials:

-

Isovanillin

-

Chloroform

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bisulfite solution

Procedure:

-

Dissolve isovanillin in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a solution of sodium hydroxide in water to the flask.

-

Heat the mixture to 60-70°C with stirring.

-

Slowly add chloroform to the reaction mixture over a period of 1 hour.

-

Continue to heat and stir the reaction for an additional 2-3 hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and then with a saturated sodium bisulfite solution to remove unreacted aldehyde.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Expected Yield: 30-50%

Oxidation of the Aldehyde: Accessing Carboxylic Acid Derivatives

The aldehyde group of isovanillin can be readily oxidized to a carboxylic acid, yielding isovanillic acid and its derivatives. These carboxylic acids are valuable intermediates for the synthesis of esters, amides, and other acid-derived functional groups.

Several oxidizing agents can be employed for this transformation, with the choice often dictated by the desired reaction conditions and the presence of other sensitive functional groups. Common reagents include:

-

Potassium permanganate (KMnO₄)

-

Chromium trioxide (CrO₃)

-

Silver oxide (Ag₂O) (Tollens' reagent)

-

Enzymatic oxidation[15]

Experimental Protocol: Synthesis of Isovanillic Acid

Objective: To oxidize isovanillin to isovanillic acid.

Materials:

-

Isovanillin

-

Potassium permanganate

-

Sodium hydroxide

-

Sulfuric acid (10%)

-

Sodium bisulfite

Procedure:

-

Dissolve isovanillin in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared.

-

Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Cool the filtrate in an ice bath and acidify with 10% sulfuric acid to precipitate the isovanillic acid.

-

If the solution remains colored, add a small amount of sodium bisulfite to decolorize it.

-

Collect the precipitated isovanillic acid by filtration, wash with cold water, and dry.

Expected Yield: 70-85%

Applications in Drug Development

Substituted benzaldehydes derived from isovanillin are crucial building blocks in the synthesis of a wide range of pharmaceuticals. Their structural diversity allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

-

Anticancer Agents: Isovanillin is a key starting material for the synthesis of combretastatin analogues, which are potent tubulin polymerization inhibitors with significant anticancer activity.[4]

-

Antiviral Compounds: Derivatives of isovanillin have been incorporated into molecules exhibiting inhibitory activity against various viruses, including HIV.[16]

-

Enzyme Inhibitors: Isovanillin itself is a selective inhibitor of aldehyde oxidase, a key enzyme in the metabolism of various xenobiotics.[16][17] This property makes its derivatives interesting candidates for modulating drug metabolism.

-

Benzimidazole Scaffolds: Substituted benzaldehydes are frequently used in the synthesis of benzimidazole-containing compounds, which exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-Alzheimer's properties.[5][18]

Quantitative Data Summary

| Synthetic Transformation | Reagents and Conditions | Typical Yield (%) | Key Side Products |

| O-Ethylation | Ethyl iodide, K₂CO₃, Acetone, Reflux | 85-95 | Unreacted isovanillin |

| Ortho-Formylation (Reimer-Tiemann) | Chloroform, NaOH, Ethanol, 60-70°C | 30-50 | Isomeric products, unreacted isovanillin |

| Ortho-Formylation (Duff) | Hexamine, Acetic Acid, Heat | 10-30 | Polymeric materials, unreacted isovanillin |

| Aldehyde Oxidation | KMnO₄, NaOH, H₂O, 0-10°C | 70-85 | Unreacted isovanillin |

Conclusion

Isovanillin is a highly valuable and versatile platform for the synthesis of a wide range of substituted benzaldehydes. The synthetic methodologies outlined in this guide, including O-alkylation, formylation, and oxidation, provide researchers and drug development professionals with a robust toolkit for accessing novel chemical entities. A thorough understanding of the underlying reaction mechanisms and careful optimization of experimental conditions are paramount for achieving high yields and purity. The continued exploration of new synthetic routes and applications of isovanillin derivatives will undoubtedly contribute to the advancement of medicinal chemistry and materials science.

References

- CORE. (n.d.). Synthesis of Functionally Substituted Benzaldehydes.

- ChemicalBook. (n.d.). Isovanillin | 621-59-0.

- ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters.

- Guidechem. (n.d.). What is Isovanillin and how is it synthesized? - FAQ.

- Google Patents. (n.d.). US5786516A - Process for the preparation of isovanillin.

- Wikipedia. (n.d.). Duff reaction.

- Google Patents. (n.d.). CN107118087A - A kind of new technique for synthesizing of isovanillin.

- Benchchem. (n.d.). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.

- Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.

- BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.

- PubMed. (n.d.). Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared Guinea pig liver slices.

- Benchchem. (n.d.). Technical Support Center: Isovanillin Synthesis.

- Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.

- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.

- ResearchGate. (2025, August 9). Concurrent synthesis of vanillin and isovanillin.

- NIH. (n.d.). Approaches to Iodinated Derivatives of Vanillin and Isovanillin.

- NIH. (n.d.). Isovanillin | C8H8O3 | CID 12127 - PubChem.

- Benchchem. (n.d.). A Comparative Analysis of Isovanillin Synthesis Routes for Researchers and Drug Development Professionals.

- Benchchem. (n.d.). Isovanillin: A Versatile Aromatic Building Block in Organic Synthesis.

- Wikipedia. (n.d.). Isovanillin.

- ResearchGate. (2025, August 7). Electrochemical oxidation of C4-vanillin- and C4-isovanillin-1,4-dihydropyridines in aprotic medium: Reactivity towards free radicals.

- Google Patents. (n.d.). CN102617313A - Sharing synthesis method for vanillin and isovanillin.

- Wikipedia. (n.d.). Gattermann reaction.

- NIH. (2023, January 30). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study.

- Benchchem. (n.d.). purification of isovanillin from reaction byproducts.

- Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.

- YouTube. (2022, February 6). Reimer Tiemann Reaction.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- ACS Publications. (2025, June 16). The Role of Functional Groups in the Atmospheric Oxidation of Vanillin: Mechanism and Kinetic Study | The Journal of Physical Chemistry A.

- Wisdomlib. (n.d.). Substituted Benzaldehyde: Significance and symbolism.

- Benchchem. (n.d.). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.

- The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification.

- Wikipedia. (n.d.). Reimer–Tiemann reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]

- 3. CN107118087A - A kind of new technique for synthesizing of isovanillin - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 8. byjus.com [byjus.com]

- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 10. m.youtube.com [m.youtube.com]

- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared Guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Isovanillin - Wikipedia [en.wikipedia.org]

- 18. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

Technical Guide: Physicochemical Characterization and Synthetic Utility of 3-(Ethoxymethyl)-4-methoxybenzaldehyde

This technical guide provides a comprehensive physicochemical and synthetic analysis of 3-(Ethoxymethyl)-4-methoxybenzaldehyde , a specialized benzaldehyde derivative distinct from the more common O-ethylisovanillin.

Part 1: Executive Summary & Critical Disambiguation

⚠️ CRITICAL SCIENTIFIC NOTE: Researchers frequently confuse the target molecule with its structural isomer, 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8). The distinction lies in the carbon linker:[1]

-

Target (CAS 832737-85-6): Contains a benzylic ether moiety (3-CH₂ -O-CH₂CH₃).[][3][4] This methylene bridge significantly alters reactivity, particularly regarding oxidation and metabolic stability.

-

Isomer (CAS 1131-52-8): Contains a phenolic ether moiety (3-O-CH₂CH₃).

This guide focuses exclusively on the 3-(Ethoxymethyl) variant.

Part 2: Molecular Weight & Stoichiometry

For precise quantitative applications (HPLC standards, molarity calculations), the distinction between Average Molecular Weight and Monoisotopic Mass is vital.

Quantitative Data Table

| Property | Value | Application Context |

| Chemical Formula | C₁₁H₁₄O₃ | Stoichiometric calculations |

| Average Molecular Weight | 194.23 g/mol | Weighing reagents for synthesis |

| Monoisotopic Mass | 194.09429 Da | High-Resolution Mass Spectrometry (HRMS) |

| Exact Mass | 194.0943 | Mass Spec (Low Res) |

| Elemental Analysis | C: 68.02%; H: 7.27%; O: 24.71% | Purity validation |

Mass Spectrometry Profile

In electrospray ionization (ESI+), the expected parent ion

-

Fragmentation Logic: Unlike phenolic ethers, the benzylic ether is prone to tropylium ion formation or loss of the ethoxy radical under high-energy collision-induced dissociation (CID), often yielding a characteristic fragment at m/z 149 (methoxybenzaldehyde cation).

Part 3: Synthetic Pathway & Methodology

The synthesis of 3-(Ethoxymethyl)-4-methoxybenzaldehyde relies on the functionalization of the benzylic position of p-anisaldehyde. Direct ethoxylation is not feasible; an intermediate halide scaffold is required.

Core Reaction Scheme

The pathway utilizes a Chloromethylation followed by a Williamson Ether Synthesis .

-

Precursor: 4-Methoxybenzaldehyde (Anisaldehyde).

-

Intermediate: 3-(Chloromethyl)-4-methoxybenzaldehyde (CAS 52577-09-0).[5]

-

Reagent: Sodium Ethoxide (NaOEt) in Ethanol.

Step-by-Step Protocol

Step 1: Chloromethylation (Formation of the Scaffold)

-

Reagents: 4-Methoxybenzaldehyde, Paraformaldehyde, Concentrated HCl, ZnCl₂ (catalyst).[6]

-

Procedure:

-

Dissolve 4-methoxybenzaldehyde (1.0 eq) in nitromethane or CHCl₃.

-

Add paraformaldehyde (1.5 eq) and ZnCl₂ (0.2 eq).

-

Bubble dry HCl gas or add conc. HCl dropwise at 60°C for 4 hours.

-

Mechanism: Electrophilic aromatic substitution. The methoxy group directs the chloromethyl group ortho to itself (position 3), avoiding the deactivated meta position relative to the aldehyde.

-

Workup: Quench with ice water, extract with DCM. Recrystallize from hexane to isolate 3-(chloromethyl)-4-methoxybenzaldehyde .

-

Step 2: Ether Displacement (Target Synthesis)

-

Reagents: 3-(Chloromethyl)-4-methoxybenzaldehyde, Sodium Ethoxide (21% wt in EtOH).

-

Procedure:

-

Dissolve the chloromethyl intermediate in anhydrous ethanol (0.5 M concentration).

-

Cool to 0°C to prevent Cannizzaro side reactions of the aldehyde.

-

Add NaOEt solution (1.1 eq) dropwise over 30 minutes.

-

Allow to warm to room temperature and stir for 2 hours.

-

Observation: Precipitation of NaCl indicates reaction progress.

-

Workup: Evaporate ethanol, resuspend in ethyl acetate, wash with water. Purify via silica gel chromatography (Hexane:EtOAc 8:2).

-

Part 4: Visualization of Workflows

Diagram 1: Synthetic Logic Flow

This diagram illustrates the transformation from the commodity chemical (Anisaldehyde) to the target, highlighting the critical intermediate.

Figure 1: Two-step synthetic pathway via chloromethylation and ethoxide displacement.

Diagram 2: Analytical Decision Tree

A logic flow for validating the identity of the synthesized compound against common impurities.

Figure 2: NMR-based quality control logic to distinguish the target from hydrolysis byproducts.

Part 5: References

-

Khachatryan, D. S., et al. (2015).[1] "Alkylation of NH-, OH-, and SH-acids in the presence of potassium carbonate: 1. Functionalization of chloromethyl group of alkoxy-substituted aromatic aldehydes." Russian Chemical Bulletin, 64, 395–404. Retrieved from [Link]

-

Accela ChemBio. (n.d.).[7] 3-(Hydroxymethyl)-4-methoxybenzaldehyde (CAS 76646-42-9).[7][8][9][10] Retrieved from [Link]

Sources

- 1. Матевосян Каринэ Рафаеловна [muctr.ru]

- 3. 3-(ethoxymethyl)-4-methoxybenzaldehyde [biogen.es]

- 4. echemi.com [echemi.com]

- 5. Aldehyde | CymitQuimica [cymitquimica.com]

- 6. RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 7. 1393524-16-7,(R)-2-(Boc-amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. CAS 76646-42-9: 3-(hydroxymethyl)-4-methoxybenzaldehyde [cymitquimica.com]

- 9. 3-Hydroxymethyl-4-methoxybenzaldehyde suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 10. 3-Hydroxymethyl-4-methoxybenzaldehyde | C9H10O3 - BuyersGuideChem [buyersguidechem.com]

The Aldehyde Warhead: From Bitter Almonds to Hemoglobin Modulation

Topic: Discovery and History of Substituted Benzaldehydes Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Discovery, Synthesis, and Medicinal Utility of Substituted Benzaldehydes

Executive Summary

Substituted benzaldehydes represent one of the most versatile pharmacophores in organic chemistry. Historically significant as the substrate that established the concept of the "radical" (Wöhler & Liebig, 1832), they have evolved from simple flavoring agents into critical intermediates for heterocycle synthesis and, most recently, into covalent kinetic stabilizers for protein therapeutics. This guide analyzes the trajectory of benzaldehyde chemistry, detailing the mechanistic evolution from 19th-century extraction to palladium-catalyzed cross-coupling, and culminates in their application as reversible Schiff-base warheads in modern sickle cell therapeutics (e.g., Voxelotor).

Historical Genesis: The Radical Concept

The scientific identity of benzaldehyde was forged in 1832 at the University of Giessen. Friedrich Wöhler and Justus von Liebig investigated "bitter almond oil" (amygdalin hydrolysate) and observed a phenomenon that defied the dualistic chemistry of the time.

They noted that a cluster of atoms—

Figure 1: Timeline of Benzaldehyde Evolution

Caption: The chronological evolution from structural elucidation to modern catalytic synthesis and clinical application.

Synthetic Evolution: Mechanisms and Methodologies

The utility of substituted benzaldehydes lies in the ability to install the formyl group (-CHO) regioselectively. We examine three distinct mechanistic epochs.

The Carbene Era: Reimer-Tiemann (1876)

Mechanism: Electrophilic aromatic substitution using dichlorocarbene (:CCl₂).[1]

-

Protocol: Phenol + CHCl₃ + Aqueous NaOH.[1]

-

Limitation: Poor yields (<50%) and restriction to electron-rich phenols.[1]

-

Key Insight: The reaction is driven by the in situ generation of :CCl₂ from chloroform, which attacks the phenoxide ring.

The Iminium Era: Vilsmeier-Haack (1927)

This is the "workhorse" reaction for medicinal chemistry, particularly for formylating electron-rich heterocycles (indoles, pyrroles) common in drug scaffolds.[1]

Mechanism:

-

Activation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier Reagent (chloroiminium ion).[1]

-

Substitution: The aromatic substrate attacks the iminium ion.

-

Hydrolysis: The resulting intermediate is hydrolyzed to the aldehyde.

Figure 2: Vilsmeier-Haack Reaction Mechanism

Caption: Step-wise generation of the chloroiminium electrophile and subsequent aromatic formylation.

The Catalytic Era: Palladium Cross-Coupling (Modern)

Modern drug synthesis requires installing aldehydes on complex, sensitive scaffolds where harsh acidic/basic conditions (like Vilsmeier or Reimer-Tiemann) are destructive.[1] Recent Breakthrough: In 2019, a method using aluminum hemiaminals as latent aldehyde equivalents was developed. This allows for Pd-catalyzed cross-coupling with organolithiums, enabling the synthesis of sterically hindered or highly functionalized benzaldehydes under mild conditions.

Experimental Protocol: Self-Validating Vilsmeier-Haack

Note: This protocol is selected for its reliability in synthesizing 4-dimethylaminobenzaldehyde, a classic standard for verification.[1]

Objective: Synthesis of 4-(Dimethylamino)benzaldehyde. Safety: POCl₃ is violently reactive with water.[1] Conduct in a fume hood.

| Step | Action | Mechanistic Rationale |

| 1. Reagent Prep | Cool 10 mL DMF to 0°C. Dropwise add 1.1 eq POCl₃ . | Low temp prevents thermal decomposition.[1] Formation of the Chloroiminium ion (Vilsmeier reagent) is exothermic. |

| 2. Addition | Add 1.0 eq N,N-Dimethylaniline . Warm to RT, then heat to 80°C for 2h. | The electron-rich aromatic ring attacks the electrophilic carbon of the iminium salt. Heat overcomes the activation energy for EAS. |

| 3. Quench | Pour mixture into crushed ice/sodium acetate (aq). | Critical Step: Hydrolysis of the iminium intermediate ( |

| 4. Isolation | Extract with DCM, wash with NaHCO₃, dry over MgSO₄. | Removes acidic byproducts.[1] The aldehyde is organic-soluble.[1] |

| 5. Validation | 1H NMR (CDCl₃): Look for singlet at ~9.8 ppm .[1] | The aldehydic proton is diagnostic. Absence of this peak indicates hydrolysis failure.[1] |

Drug Discovery Application: The Hemoglobin Modulator

The most "field-proven" application of substituted benzaldehydes in modern medicine is Voxelotor (Oxbryta) , approved for Sickle Cell Disease (SCD).

The "Warhead" Mechanism

Voxelotor utilizes a specific 2-hydroxybenzaldehyde moiety.[1] It does not act as a traditional inhibitor but as an allosteric kinetic stabilizer .[1]

-

Schiff Base Formation: The aldehyde forms a reversible covalent bond (imine) with the N-terminal valine of the hemoglobin alpha-chain (

-Val1).[1] -

Allosteric Shift: This binding locks hemoglobin in the R-state (oxygenated, relaxed), increasing its affinity for oxygen.[1]

-

Therapeutic Outcome: By preventing the transition to the T-state (deoxygenated), it inhibits the polymerization of Hemoglobin S (HbS), thereby preventing red blood cell sickling.[2]

Figure 3: Voxelotor Mechanism of Action

Caption: The benzaldehyde moiety forms a Schiff base with hemoglobin, preventing the sickling cascade.[1]

References

-

Wöhler, F., & Liebig, J. (1832). Untersuchungen über das Radikal der Benzoesäure. Annalen der Pharmacie. [1]

-

Vilsmeier, A., & Haack, A. (1927).[3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.

-

Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for Sickle Cell Disease. ACS Medicinal Chemistry Letters. [1]

-

Blangetti, M., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [1]

-

Vichinsky, E., et al. (2019).[4] A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease. New England Journal of Medicine. [1]

Sources

- 1. Voxelotor | C19H19N3O3 | CID 71602803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Voxelotor - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

3-(Ethoxymethyl)-4-methoxybenzaldehyde safety data sheet (SDS) information

An In-Depth Technical Guide to the Safety Profile of 3-(Ethoxymethyl)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, the introduction of novel chemical entities is a daily occurrence. While these molecules hold the promise of therapeutic innovation, they also present unknown safety challenges. This guide provides a comprehensive safety and handling framework for 3-(Ethoxymethyl)-4-methoxybenzaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document employs a precautionary principle, deriving a robust safety profile from a systematic analysis of structurally analogous benzaldehyde derivatives. This approach empowers researchers to manage risks proactively, ensuring both personal safety and experimental integrity.

Section 1: Chemical Identity and Structural Context

-

Chemical Name: 3-(Ethoxymethyl)-4-methoxybenzaldehyde

-

Synonyms: Not widely available

-

Molecular Formula: C₁₁H₁₄O₃

-

Structure:

-

Chemical Class: Aromatic Aldehyde

Expert Insight: The core structure is a substituted benzaldehyde. The aldehyde functional group is a key toxophore, known for its reactivity. The methoxy and ethoxymethyl substituents modify the molecule's steric and electronic properties, which can influence its reactivity and metabolic fate, but the fundamental hazards associated with the benzaldehyde scaffold should be assumed to be present. This compound is an intermediate used in the synthesis of pharmaceuticals, agrochemicals, and fragrances[1].

Section 2: Hazard Identification - A Data-Driven Analog Approach

A thorough search did not yield a specific Safety Data Sheet (SDS) for 3-(Ethoxymethyl)-4-methoxybenzaldehyde. Therefore, a hazard assessment has been synthesized from GHS (Globally Harmonized System) classifications of structurally related compounds. This methodology, known as "read-across," is a scientifically credible approach to predict the toxicological profile of a substance with limited data[2].

Table 1: GHS Hazard Classifications of Structurally Similar Benzaldehydes

| Compound | Skin Irritation (H315) | Eye Irritation (H319) | Respiratory Irritation (H335) | Harmful if Swallowed (H302) | Harmful if Inhaled (H332) |

| 3-Ethoxy-4-methoxybenzaldehyde | Yes[3] | Yes[3] | Yes[3] | - | - |

| 4-Ethoxy-3-methoxybenzaldehyde | Yes[4] | Yes[4] | Yes[4] | - | - |

| 3-Ethoxy-4-hydroxybenzaldehyde | Yes[5] | Yes[5] | Yes[5] | - | - |

| 3-Methoxy-4-nitrobenzaldehyde | Yes[6] | Yes[6] | Yes[6] | Yes[6] | - |

| Benzaldehyde (Parent Compound) | Yes[7] | Yes[7] | Yes[7][8] | Yes[9][10] | Yes[7][8] |

Synthesized Hazard Profile for 3-(Ethoxymethyl)-4-methoxybenzaldehyde:

Based on the consistent data from these analogs, it is prudent to assume that 3-(Ethoxymethyl)-4-methoxybenzaldehyde presents the following hazards:

Trustworthiness through Causality: Aldehydes are electrophilic and can react with nucleophilic functional groups in biological macromolecules, such as proteins and DNA. This reactivity is the mechanistic basis for their irritant properties. Upon contact with the moist surfaces of the skin, eyes, and respiratory tract, they can cause local inflammation and damage, leading to irritation[11].

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive safety culture is built on the foundation of robust and consistently applied handling protocols. The following measures are mandatory when working with 3-(Ethoxymethyl)-4-methoxybenzaldehyde.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood.[12][13] This is the primary control to prevent inhalation of vapors or aerosols.

-

Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[13][14][15]

-

Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[14]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not merely a checklist; it is a scientifically informed decision to protect against specific, identified hazards.

-

Hand Protection: Wear nitrile or neoprene gloves that comply with ASTM D6978 standards.[16] Double-gloving is recommended for neat transfers. Discard gloves immediately if contamination is suspected and wash hands thoroughly.[5][17]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[14] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[14]

-

Skin and Body Protection: A long-sleeved, flame-resistant lab coat must be worn and fully fastened.[13][14] Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is required.[14][18]

Storage and Handling Procedures

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[14][17] Keep the container tightly closed to prevent oxidation and moisture ingress.[14][17] Some related compounds are noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure.[14][19]

-

Handling: Avoid all direct contact with the substance.[15][17] Do not eat, drink, or smoke in the laboratory.[6][14] Wash hands thoroughly after handling, even if gloves were worn.[6][14][15] Minimize the generation of dust or aerosols.[5][15]

Section 4: Emergency and First Aid Procedures

Rapid and correct response in an emergency can significantly mitigate harm.

-

Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[6][12][17] If the person feels unwell, seek immediate medical attention.[12]

-

Skin Contact: Take off contaminated clothing immediately.[6] Wash the affected skin with plenty of soap and water for at least 15 minutes.[17] If skin irritation occurs, seek medical advice.[6][17]

-

Eye Contact: Rinse cautiously with water for several minutes.[12][17] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[17] If eye irritation persists, get immediate medical advice/attention.[5][17]

-

Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water.[6][12] Seek immediate medical attention.[12]

-